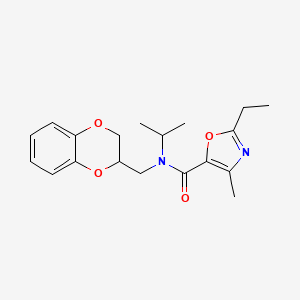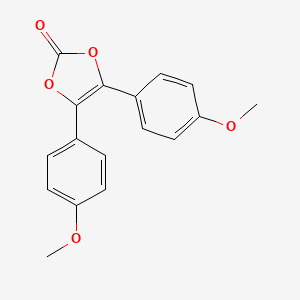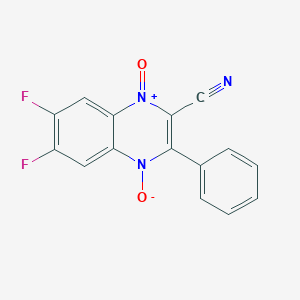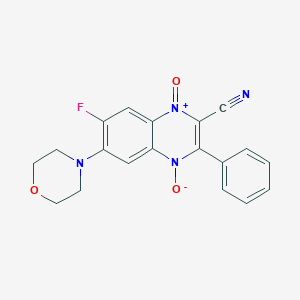
6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide
Descripción general
Descripción
6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The presence of fluorine atoms in the structure enhances the compound’s reactivity and biological properties .
Aplicaciones Científicas De Investigación
6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide typically involves the bromination of 2,3-dimethylquinoxaline 1,4-dioxide, followed by fluorination . The reaction conditions often include the use of bromine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure .
Industrial Production Methods
the general approach involves large-scale bromination and fluorination reactions, followed by purification processes such as recrystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Mecanismo De Acción
The mechanism of action of 6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . The compound interacts with cellular components, leading to oxidative stress and apoptosis in target cells . The molecular targets include DNA, enzymes involved in oxidative stress response, and various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dimethylquinoxaline 1,4-dioxide: Lacks the fluorine atoms, resulting in different reactivity and biological properties.
6,7-dichloro-2,3-dimethylquinoxaline 1,4-dioxide: Contains chlorine atoms instead of fluorine, which affects its chemical behavior and applications.
2,3-bis(bromomethyl)quinoxaline 1,4-dioxide:
Uniqueness
The presence of fluorine atoms in 6,7-difluoro-2,3-dimethylquinoxaline 1,4-dioxide enhances its reactivity and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
6,7-difluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-6(2)14(16)10-4-8(12)7(11)3-9(10)13(5)15/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVBAMHKRZUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS[(2-FLUOROPHENYL)METHYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4333936.png)
![8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4333939.png)

![N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4333945.png)
![2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE](/img/structure/B4333951.png)

![4-[4-(2-propynyloxy)phenyl]-1-(2-pyridyl)dihydro-2,6(1H,3H)-pyridinedione](/img/structure/B4333970.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(2-pyridyl)dihydro-2,6(1H,3H)-pyridinedione](/img/structure/B4333972.png)

![3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4333990.png)
![Nalpha-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]phenylalaninamide](/img/structure/B4333993.png)


![7-bromo-3-cyano-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4334036.png)
